4-{[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid
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Overview
Description
4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid is a small molecule belonging to the class of organic compounds known as salicylic acids. These compounds are characterized by the presence of an ortho-hydroxylated benzoic acid structure. This particular compound is notable for its unique combination of a thiazole ring and a fluorinated aromatic ring, which contribute to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-fluoro-3-methylbenzaldehyde with thiourea under acidic conditions to form 4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid involves its interaction with specific molecular targets. One such target is hematopoietic prostaglandin D synthase, an enzyme involved in the biosynthesis of prostaglandins. By inhibiting this enzyme, the compound can modulate inflammatory responses and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-hydroxybenzoic acid: Shares the fluorinated aromatic ring but lacks the thiazole moiety.
4-(4-Fluorophenyl)-1,3-thiazol-2-amine: Contains the thiazole ring but lacks the hydroxybenzoic acid structure.
Uniqueness
4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid is unique due to its combination of a fluorinated aromatic ring, a thiazole ring, and a hydroxybenzoic acid moiety.
Properties
Molecular Formula |
C17H13FN2O3S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H13FN2O3S/c1-9-6-10(2-5-13(9)18)14-8-24-17(20-14)19-11-3-4-12(16(22)23)15(21)7-11/h2-8,21H,1H3,(H,19,20)(H,22,23) |
InChI Key |
LKZZDHKJFDTYCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC3=CC(=C(C=C3)C(=O)O)O)F |
bioactivity |
Antibacterial |
sequence |
FLGVVFKLASKVFPAVFGKV |
Origin of Product |
United States |
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